molecular formula C10H11BrO3 B1285381 2-(4-Bromophenoxy)butanoic acid CAS No. 143094-65-9

2-(4-Bromophenoxy)butanoic acid

Cat. No.: B1285381
CAS No.: 143094-65-9
M. Wt: 259.1 g/mol
InChI Key: SOOHCBKDVIPIIJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)butanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environment-Friendly Solvent-Based Extraction

2-(4-Bromophenoxy)butanoic acid, along with other phenoxy acid herbicides, can be extracted using a green supramolecular solvent (SUPRAS). This method, developed for liquid phase microextraction (LPME), is applied in the analysis of herbicides in water and rice samples. The use of SUPRAS, synthesized from sodium dodecyl sulfate and tetrabutylammonium bromide, demonstrates an environment-friendly approach for the analysis of such compounds (Seebunrueng et al., 2020).

Influence on Chloride Channel Conductance

Research on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids reveals their role in blocking chloride membrane conductance in rat striated muscle. This involves interaction with a specific receptor, and the study highlights the impact of chemical modifications on biological activity (Carbonara et al., 2001).

Sorption to Soil and Minerals

The sorption behavior of this compound, as part of phenoxy herbicides, is explored in relation to soil, organic matter, and minerals. Understanding this sorption process is crucial for evaluating environmental impact, specifically in terms of groundwater contamination risks (Werner et al., 2012).

Insect Pest Control Agents

This compound derivatives, known as juvenogens, have potential applications in insect pest control. These biochemically activated hormonogenic compounds have been explored for their effectiveness in this field, demonstrating the versatility of this compound in various applications (Wimmer et al., 2007).

Optical Gating of Synthetic Ion Channels

Research involving 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to this compound, shows its use in optical gating of synthetic ion channels. This highlights the potential of similar compounds in controlled release, sensing, and information processing applications (Ali et al., 2012).

Synthesis and Radiolabelling for Medical Imaging

2-[6-(4-Bromophenoxy)hexyl]-oxirane-2-carboxylic acid, a derivative of this compound, has been synthesized and radiolabelled for potential use in medical imaging. This development showcases the compound's utility in diagnostic applications (Abbas et al., 1991).

Safety and Hazards

2-(4-Bromophenoxy)butanoic acid is labeled as an irritant . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Properties

IUPAC Name

2-(4-bromophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOHCBKDVIPIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303261
Record name 2-(4-Bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143094-65-9
Record name 2-(4-Bromophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143094-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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